LogP Differentiation: Intermediate Lipophilicity Compared to Closest 920300-Series and Oxocyclopentyl-Containing Analogs
The target compound (CAS 920300-38-5) exhibits a calculated LogP of 3.00, positioning it at a therapeutically relevant intermediate lipophilicity range (LogP 1–3 optimal for oral drug-likeness) . This is 1.66 log units higher than the closest oxocyclopentyl-bearing analog 2-(3-oxocyclopentyl)isoindoline-1,3-dione (CAS 1029691-06-2, LogP 1.34), indicating significantly greater membrane partitioning potential . Conversely, it is 0.21 log units lower than the 3-prop-2-enyl benzo[g]isoindol-1-one analog (CAS 920300-35-2, LogP 3.21) and 0.25 log units higher than the 2-ethyl-substituted analog (CAS 371166-04-0, LogP 2.75), placing the target compound at an intermediate position within the series that balances permeability against solubility .
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 3.00 (CAS 920300-38-5) |
| Comparator Or Baseline | CAS 1029691-06-2: LogP = 1.34; CAS 920300-35-2: LogP = 3.21; CAS 371166-04-0: LogP = 2.75 |
| Quantified Difference | ΔLogP = +1.66 vs. 1029691-06-2; ΔLogP = −0.21 vs. 920300-35-2; ΔLogP = +0.25 vs. 371166-04-0 |
| Conditions | Computed LogP values sourced from ChemSrc database; calculation method consistent across all four compounds |
Why This Matters
LogP is a primary determinant of passive membrane permeability and compound partitioning; a LogP of 3.00 indicates suitability for cell-based assays and oral bioavailability profiling, whereas the phthalimide analog (LogP 1.34) may exhibit insufficient membrane penetration for intracellular target engagement.
